molecular formula C7H8Cl2FN B1586106 4-Chloro-2-fluorobenzylamine hydrochloride CAS No. 202982-63-6

4-Chloro-2-fluorobenzylamine hydrochloride

Cat. No.: B1586106
CAS No.: 202982-63-6
M. Wt: 196.05 g/mol
InChI Key: DFRJZBWKVAXYRV-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorobenzylamine hydrochloride: is an organic compound with the molecular formula C7H8ClFN . It is a derivative of benzylamine, where the benzene ring is substituted with chlorine and fluorine atoms at the 4 and 2 positions, respectively. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluorobenzylamine hydrochloride typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluorobenzylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-2-fluorobenzylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluorobenzylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards certain targets. The exact pathways and molecular targets depend on the specific application and the nature of the compound it is being used to synthesize .

Comparison with Similar Compounds

  • 2-Chloro-4-fluorobenzylamine hydrochloride
  • 4-Chloro-2-fluoronitrobenzene
  • 4-Chloro-2-fluoroaniline

Comparison: 4-Chloro-2-fluorobenzylamine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers higher reactivity and selectivity in certain chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

(4-chloro-2-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRJZBWKVAXYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369285
Record name 4-Chloro-2-fluorobenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202982-63-6
Record name Benzenemethanamine, 4-chloro-2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202982-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluorobenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanamine, 4-chloro-2-fluoro-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.073
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Chloro-2-fluorobenzylamine Hydrochloride interact with mild steel to inhibit corrosion in acidic environments?

A1: The this compound molecule contains chlorine, fluorine, and amine (H2N) groups. [] These groups facilitate the formation of a protective film layer on the mild steel surface. [] This layer acts as a barrier, effectively hindering the corrosion reaction by blocking the interaction between the corrosive HCl media and the metal surface. []

Q2: How does the concentration of this compound and temperature affect its inhibition efficiency?

A2: The research demonstrates that the inhibition efficiency of this compound is directly proportional to its concentration and inversely proportional to the temperature. [] Higher concentrations of the inhibitor lead to increased inhibition efficiency, likely due to the formation of a denser and more robust protective film on the mild steel. [] Conversely, higher temperatures reduce the inhibitor's effectiveness, suggesting that the adsorption process involved in film formation is exothermic. []

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